molecular formula C10H13N3O B2614256 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine CAS No. 957513-32-5

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine

Cat. No. B2614256
CAS RN: 957513-32-5
M. Wt: 191.234
InChI Key: JDJLKJPUOXNOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine (MMP) is a heterocyclic compound with a unique molecular structure. It is composed of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two methyl groups. MMP is an important intermediate in the synthesis of pharmaceuticals and other compounds and is used in a variety of research applications. This article will provide an overview of MMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds containing furan and pyrazole rings have been extensively studied. For instance, three-component condensations involving furan derivatives have led to the synthesis of pyrrolo[3,4-c]pyrazol-6-ones, highlighting the versatility of these compounds in creating complex heterocyclic structures (Gein & Mar'yasov, 2015). Similarly, reactions of furan-containing compounds with hydrazines or hydroxylamine have been used to create trifluoromethylated N-heterocycles, demonstrating the potential for developing pharmacologically relevant structures (Bazhin et al., 2015).

Heterocyclic Chemistry

Heterocyclic chemistry plays a crucial role in the development of novel therapeutic agents and materials. For example, the synthesis of pyrazoline derivatives containing furan moieties under microwave irradiation showcases an efficient method for creating compounds that could have various applications in medicinal chemistry (Jothikrishnan & Shafi, 2009). Additionally, the development of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines indicates the potential for these compounds in pharmacological research (El‐Dean et al., 2018).

Structural Analysis

The structural analysis of related compounds, such as the determination of molecular structure via X-ray diffraction, provides essential insights into the potential applications of these chemicals in material science and drug design. For example, the study of spiro-fused azirino-pyrazolones highlights the importance of structural elucidation in understanding the reactivity and properties of novel heterocyclic systems (Holzer et al., 2003).

properties

IUPAC Name

4-methyl-2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-5-12-13(10(7)11)6-9-4-3-8(2)14-9/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJLKJPUOXNOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=C(C=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780656
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.